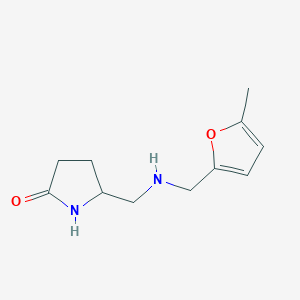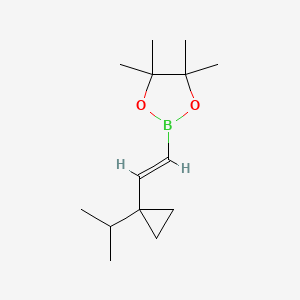
2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane: is a boronic ester compound known for its unique structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions. Its stability and reactivity make it a valuable reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone . The reaction conditions often include the use of solvents like hexane or petroleum ether and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters ensures efficient production.
化学反応の分析
Types of Reactions: 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: This compound is commonly used to borylate arenes and alkenes.
Hydroboration: It can hydroborate alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions:
Catalysts: Rhodium, palladium, and copper catalysts are frequently used.
Solvents: Hexane, petroleum ether, and other non-polar solvents.
Temperature and Pressure: Reactions are often conducted at controlled temperatures and pressures to optimize yield.
Major Products: The major products formed from these reactions include various boron-containing compounds, such as pinacol benzyl boronate and fluorenylborolane .
科学的研究の応用
Chemistry: In chemistry, 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is used as a reagent for borylation reactions, which are essential for the synthesis of complex organic molecules .
Biology and Medicine: While specific applications in biology and medicine are less common, boronic esters like this compound are being explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including conjugated copolymers and other specialty chemicals .
作用機序
The mechanism of action of 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through borylation reactions. The boron atom in the compound acts as an electrophile, reacting with nucleophilic carbon atoms in alkenes or alkynes. This process is often facilitated by transition metal catalysts, which help to activate the boron atom and promote the formation of the desired products .
類似化合物との比較
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Thiophene-2-boronic acid pinacol ester
Uniqueness: 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is unique due to its specific structure, which includes a cyclopropyl group and an ethenyl linkage. This structure imparts distinct reactivity and stability, making it particularly useful in specific borylation reactions and the synthesis of complex organic molecules.
特性
分子式 |
C14H25BO2 |
|---|---|
分子量 |
236.16 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(E)-2-(1-propan-2-ylcyclopropyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11(2)14(7-8-14)9-10-15-16-12(3,4)13(5,6)17-15/h9-11H,7-8H2,1-6H3/b10-9+ |
InChIキー |
IKOTWSBUMOYHET-MDZDMXLPSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)C(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


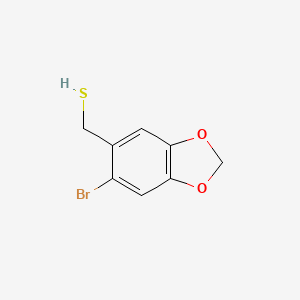

![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid](/img/structure/B13486900.png)
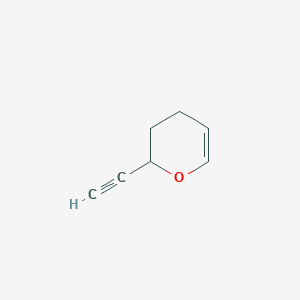
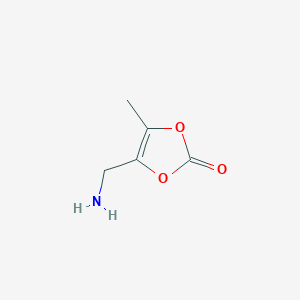
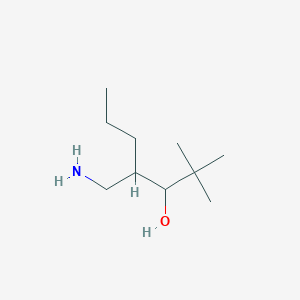

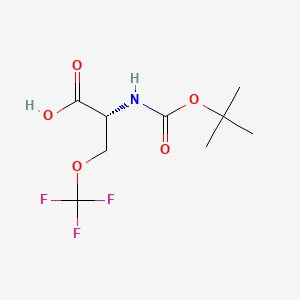
![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)
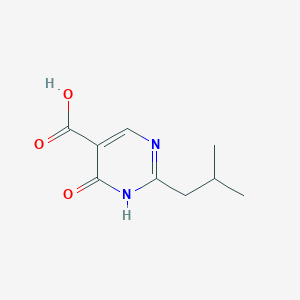
![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)

